molecular formula C7H5N3O2 B189722 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 2067-84-7

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

Número de catálogo B189722
Número CAS: 2067-84-7
Peso molecular: 163.13 g/mol
Clave InChI: ZTCJWOFMAWQWRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione” is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.1335 . It is also known by its IUPAC name, which is the same .


Synthesis Analysis

The synthesis of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives has been described in the literature . The process involves nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of “1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione” include a molecular weight of 163.1335 and a melting point greater than 320 degrees Celsius .

Aplicaciones Científicas De Investigación

1. Treating Cancer and Other Disorders Associated with KRAS Activity

  • Summary of the Application : This compound has been synthesized as a derivative and used as a covalent inhibitor of KRAS, a gene that is often mutated in various types of cancer . By inhibiting KRAS, these compounds can potentially treat cancer and other diseases associated with KRAS activity .
  • Methods of Application : The application describes the synthesis of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives and methods of using these compounds as KRAS covalent inhibitors .
  • Results or Outcomes : While the specific results or outcomes are not detailed in the source, the application suggests that this class of compounds is useful for treating cancer and other diseases associated with KRAS activity .

2. Electrochemical DNA Sensing, Nonlinear Optical Properties and Biological Activity

  • Summary of the Application : Pyrido[2,3-b]pyrazine based heterocyclic compounds have been synthesized and used in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . They also exhibit remarkable nonlinear optical (NLO) properties .
  • Methods of Application : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .
  • Results or Outcomes : The compounds showed high NLO response, indicating their potential for NLO technological applications. They were also utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity .

1. Treating Cancer and Other Disorders Associated with KRAS Activity

  • Summary of the Application : This compound has been synthesized as a derivative and used as a covalent inhibitor of KRAS, a gene that is often mutated in various types of cancer . By inhibiting KRAS, these compounds can potentially treat cancer and other diseases associated with KRAS activity .
  • Methods of Application : The application describes the synthesis of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives and methods of using these compounds as KRAS covalent inhibitors .

1. Treating Cancer and Other Disorders Associated with KRAS Activity

  • Summary of the Application : This compound has been synthesized as a derivative and used as a covalent inhibitor of KRAS, a gene that is often mutated in various types of cancer . By inhibiting KRAS, these compounds can potentially treat cancer and other diseases associated with KRAS activity .
  • Methods of Application : The application describes the synthesis of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives and methods of using these compounds as KRAS covalent inhibitors .
  • Results or Outcomes : While the specific results or outcomes are not detailed in the source, the application suggests that this class of compounds is useful for treating cancer and other diseases associated with KRAS activity .

2. Electrochemical DNA Sensing, Nonlinear Optical Properties and Biological Activity

  • Summary of the Application : Pyrido[2,3-b]pyrazine based heterocyclic compounds have been synthesized and used in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . They also exhibit remarkable nonlinear optical (NLO) properties .
  • Methods of Application : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .
  • Results or Outcomes : The compounds showed high NLO response, indicating their potential for NLO technological applications. They were also utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity .

Direcciones Futuras

The future directions for “1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione” could involve further exploration of its potential as a KRAS covalent inhibitor for the treatment of cancer and other diseases associated with KRAS activity .

Propiedades

IUPAC Name

1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-7(12)10-5-4(9-6)2-1-3-8-5/h1-3H,(H,9,11)(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCJWOFMAWQWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174716
Record name Pyrido(2,3-b)pyrazine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

CAS RN

2067-84-7
Record name 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2067-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido(2,3-b)pyrazine-2,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2067-84-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrido(2,3-b)pyrazine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDO(2,3-B)PYRAZINE-2,3-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE8SL7WJ9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 2,3-diaminopyridine (20 g, 0.136 mol) in 4N aqueous HCl (200 ml) is added oxalic acid (20.7 g, 0.164 mol) and the reaction mixture is refluxed for 20 h. The reaction mixture is cooled and the solid precipitated is filtered, washed with water and dried under vacuum to afford 20 g (89%) of the title compound as a solid. HPLC (max plot) 98%.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

A stirred suspension of 2,3-diaminopyridine (75 g, 687 mmol) in diethyl oxalate (291 ml, 2131 mmol) under N2 was heated to 120° C. After 1 h, the ethanol was distilled off the reaction mixture and the temperature was elevated to 160° C. for a further 2 hours. The reaction mixture was allowed to cool to RT and diluted with diethyl ether (200 ml). The resulting suspension was stirred for 1 hour and the solid was isolated by filtration and dried in a vacuum oven. The solid was suspended in ethanol (500 ml) and sonicated for 1 hour. The suspension was filtered and dried (vacuum oven overnight) to afford the title compound;
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
291 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Ytterbium(III) triflate [Yb(OTf)3] (853 mg, 1.38 mmol) and diethyl malonate (7.5 mL, 55.0 mmol) were added to pyridine-2,3-diamine (3.00 g, 27.5 mmol) and the mixture was stirred at 80° C. for 2 hours. After water was added to the reaction mixture, the resulting solid was collected by filtration, washed with ethanol and dried under reduced pressure. Thus, pyrido[3,2-b]pyrazine-2,3(1H,4H)-dione (3.58 g, yield: 80%) was obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
853 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
Reactant of Route 2
Reactant of Route 2
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
Reactant of Route 3
Reactant of Route 3
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
Reactant of Route 4
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
Reactant of Route 5
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
Reactant of Route 6
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

Citations

For This Compound
4
Citations
D Xie, J Lu, J Xie, J Cui, TF Li, YC Wang, Y Chen… - European Journal of …, 2016 - Elsevier
A series of 5-azaquinoxaline-2,3-dione derivatives were synthesized and evaluated on d-amino acid oxidase (DAAO) inhibition as potential α-hydroxylactam-based inhibitors. The …
Number of citations: 7 www.sciencedirect.com
SK De - Anti-cancer Agents in Medicinal Chemistry, 2022 - europepmc.org
This application describes the synthesis of new 1, 4-dihydropyrido [2, 3-b] pyrazine-2, 3-dione derivatives and methods of using these compounds as KRAS covalent inhibitors. This …
Number of citations: 3 europepmc.org
XL Shi, JD Wu, P Liu, ZP Liu - European Journal of Medicinal Chemistry, 2019 - Elsevier
To target the multi-facets of Alzheimer's disease (AD), a series of novel GSK-3β inhibitors containing the 2,3-diaminopyridine moiety were designed and synthesized. The amide …
Number of citations: 33 www.sciencedirect.com
HB Alkan - Fen Bilimleri Enstitüsü
Number of citations: 0

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.